4-[(4-benzhydrylpiperazino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-benzhydrylpiperazino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a benzhydrylpiperazino group attached to a chromen-2-one core, which imparts unique chemical and biological properties. It has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-benzhydrylpiperazino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized via the Pechmann condensation reaction, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.
Introduction of the Benzhydrylpiperazino Group: The benzhydrylpiperazino group can be introduced through a nucleophilic substitution reaction. This involves the reaction of a piperazine derivative with a benzhydryl halide under basic conditions.
Coupling of the Two Fragments: The final step involves the coupling of the chromen-2-one core with the benzhydrylpiperazino group through a nucleophilic substitution reaction, typically using a suitable coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-[(4-benzhydrylpiperazino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the chromen-2-one core can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a hydroxyl derivative.
Substitution: The benzhydrylpiperazino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketone or aldehyde derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4-[(4-benzhydrylpiperazino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one has a wide range of scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent in the treatment of various diseases, including cancer, inflammation, and infectious diseases.
Biological Research: It is used as a tool compound to study biological pathways and molecular targets.
Pharmacology: It is investigated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(4-benzhydrylpiperazino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The benzhydrylpiperazino group is known to interact with various receptors and enzymes, modulating their activity. The chromen-2-one core can interact with cellular signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolecarbohydrazide
- 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one
Uniqueness
4-[(4-benzhydrylpiperazino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one is unique due to the specific combination of the benzhydrylpiperazino group and the chromen-2-one core. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C28H28N2O3 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
4-[(4-benzhydrylpiperazin-1-yl)methyl]-7-hydroxy-8-methylchromen-2-one |
InChI |
InChI=1S/C28H28N2O3/c1-20-25(31)13-12-24-23(18-26(32)33-28(20)24)19-29-14-16-30(17-15-29)27(21-8-4-2-5-9-21)22-10-6-3-7-11-22/h2-13,18,27,31H,14-17,19H2,1H3 |
InChI Key |
AXSCJLSEXYZRQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.